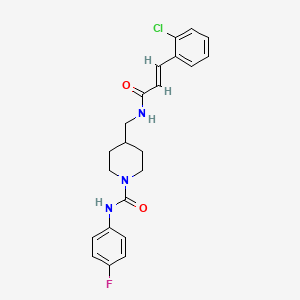

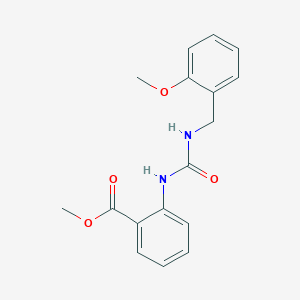

![molecular formula C20H20ClN3O2 B2496556 3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide CAS No. 477711-49-2](/img/structure/B2496556.png)

3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to the compound , involves intricate chemical reactions, including cyclization and substitution processes. For instance, a study by Tang et al. (2014) detailed the synthesis of a related pyrazole compound, demonstrating the critical role of X-ray diffraction in characterizing the planar structure and dihedral angles of the synthesized molecule, which is crucial for understanding the synthesis pathway of complex organic compounds like the one of interest [Li-Zhipeng Tang, F. Tao, M. Cheng, Qi Liu (2014)].

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the arrangement of the benzene and pyrazole rings and their substituents. The X-ray crystallography data provide insights into the planarity of the benzene ring system and the orientation of the pyrazole rings, as demonstrated by Tang et al. (2014). This analysis is pivotal for understanding the compound's reactivity and interaction potential [Li-Zhipeng Tang, F. Tao, M. Cheng, Qi Liu (2014)].

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives, such as the compound in focus, include nucleophilic substitution and addition reactions. The study of these reactions helps in understanding the compound's functional group reactivity and potential for further chemical modifications. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in stabilizing the compound's structure, as reported in various studies [A. Saeed, A. Khurshid, U. Flörke, et al. (2020)].

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Derivative Synthesis

The compound under study is involved in various chemical transformations. For instance, a related compound, 2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzene-diazonium hydrogen sulfate, reacted with copper sulfate and sodium chloride to yield chlorinated and hydroxylated epimers along with other derivatives (Maggio, Raffa, Raimondi, & Daidone, 2013). This demonstrates the compound's potential in generating diverse chemical structures, which could have various applications in scientific research.

Reaction Mechanisms and Structural Analysis

The reaction mechanisms of similar compounds have been studied extensively. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves complex rearrangements, as confirmed by HPLC/MS studies (Ledenyova et al., 2018). Additionally, in-depth structural and interaction studies, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, have been conducted on antipyrine-like derivatives similar to the subject compound (Saeed et al., 2020).

Synthesis and Characterization

Synthesis and characterization of novel compounds using the subject chemical as a base or a comparative structure is another key area of research. For instance, synthesis of new pyrazole, pyridine, and pyrimidine derivatives using related compounds demonstrates the broad potential of such chemicals in creating new pharmacological agents (Fadda, Etman, El-Seidy, & Elattar, 2012).

Applications in Material Science

Some derivatives of the compound have been explored for their potential in material science. Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates synthesized have shown promise as potential non-linear optical (NLO) materials, indicating their use in optical applications (Chandrakantha et al., 2013).

Pharmacological Potential

While avoiding details on drug use and dosage, it is worth noting that related compounds have been synthesized and evaluated for their pharmacological potential. For instance, a study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted their potential as novel antipsychotic agents, underlining the broader significance of this class of compounds in medicinal chemistry (Wise et al., 1987).

Eigenschaften

IUPAC Name |

3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-14-18(11-12-22-19(25)15-7-6-8-16(21)13-15)20(24(2)23-14)26-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVUNNILGRMIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CCNC(=O)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)